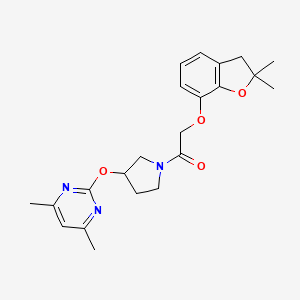

![molecular formula C14H17F3N2O3 B2581060 tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 179683-40-0](/img/structure/B2581060.png)

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

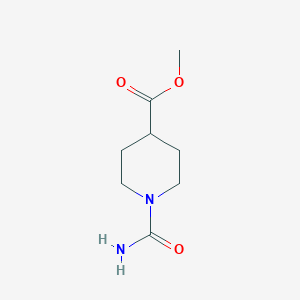

This compound is a derivative of carbamic acid, with a tert-butyl group, a trifluoromethyl group, and a phenyl group attached . It contains a total of 54 bonds, including 32 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered .

Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group (N-CO-O), a trifluoromethyl group (CF3), and a phenyl group (C6H5) attached to the nitrogen of the carbamate group . The molecule has a polar structure due to the presence of these groups .Scientific Research Applications

Catalytic Applications in Organic Synthesis

Tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is closely related to tert-butyl carbamates, which are used in the synthesis and transformation of organic compounds. For instance, Ortiz et al. (1999) demonstrated the catalyzed lithiation of N-(chloromethyl) carbamate, which, after hydrolysis, leads to functionalized carbamates. These carbamates, derived from carbonyl compounds, are pivotal in synthesizing substituted 1,2-diols, showcasing the carbamate's role in introducing functionality to molecules Ortiz, J., Guijarro, A., & Yus, M. (1999). Tetrahedron.

Role in Asymmetric Synthesis

Yang et al. (2009) detailed the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by an asymmetric Mannich reaction, indicating the importance of tert-butyl carbamates in enantioselective synthesis. Such reactions are critical for producing chiral amino carbonyl compounds, highlighting the tert-butyl carbamate's role in synthesizing compounds with specific stereochemistry Yang, J., Pan, S., & List, B. (2009). Organic Syntheses.

Intermediate in Biological Compound Synthesis

Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) developed a synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in producing omisertinib (AZD9291), a medication used in cancer treatment. This study underscores the carbamate's role in pharmaceutical synthesis, contributing to the development of therapeutic agents Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017).

Deprotection in Synthetic Chemistry

Tert-butyl carbamates are also employed in deprotection strategies within synthetic chemistry. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method provides a selective and environmentally benign approach to removing protecting groups, preserving the stereochemical integrity of substrates and highlighting the tert-butyl carbamate's utility in complex organic synthesis Li, B., Berliner, M., Buzon, R., et al. (2006). The Journal of Organic Chemistry.

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYQTBTOKBARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2580978.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2580988.png)

![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)

![8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580990.png)

![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2580992.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2580996.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)